4-Oxo-L-proline

Description

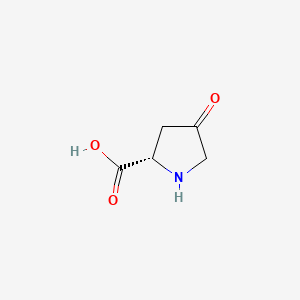

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942014 | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-18-6, 2002-02-0 | |

| Record name | 4-Oxo-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Oxo-L-proline?

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-L-proline

Introduction

This compound, a non-proteinogenic amino acid, stands as a pivotal molecule in the landscape of synthetic chemistry and drug development. As a derivative of L-proline, it possesses a unique structural feature—a ketone group on its pyrrolidine ring—that imparts distinct reactivity and makes it a versatile building block for complex molecular architectures.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals, including modern antidiabetic and antiviral agents.[3][4] This guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics. We will delve into its molecular structure, synthesis, reactivity, analytical characterization, and its expanding applications in medicinal chemistry and beyond.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its specific arrangement of atoms and functional groups. Its structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (S)-configuration, and a ketone at the C4 position.[2] This combination of a secondary amine, a carboxylic acid, and a ketone within a constrained cyclic framework is the source of its unique chemical behavior.

Core Chemical Identifiers

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are crucial for its handling, purification, and application in various reactions. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 134-140 °C (as hydrobromide salt) | |

| Boiling Point | 341.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |

| Optical Rotation ([α]22/D) | -32.0° (c=0.5 in methanol, as HBr salt) | |

| pKa | 3.83 ± 0.20 (Predicted, for N-Cbz derivative) | [5] |

| XLogP3 | -3.3 | [2] |

| Polar Surface Area | 66.4 Ų | [2] |

| Storage Temperature | 2-8°C |

Synthesis and Reactivity

The utility of this compound as a synthetic intermediate is largely dependent on efficient and scalable synthetic routes and a predictable pattern of chemical reactivity.

Synthesis from L-Hydroxyproline

The most prevalent and economically viable method for synthesizing this compound derivatives is through the oxidation of the readily available and inexpensive L-hydroxyproline.[3] This transformation targets the secondary alcohol at the C4 position. To prevent unwanted side reactions, the amino group is typically protected prior to oxidation using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3]

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (One-Pot Method for N-Boc-4-oxo-L-proline): This protocol is adapted from the general methodology described in patent literature for the synthesis of this compound derivatives.[3]

-

Protection: L-hydroxyproline is dissolved in a suitable aqueous solvent system. An amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc₂O), is added, and the reaction is stirred until the protection is complete (monitored by TLC).

-

Oxidation: An oxidant, such as sodium hypochlorite in the presence of a TEMPO catalyst, is added to the solution containing the N-protected intermediate. The mixture is allowed to react, converting the hydroxyl group to a ketone.

-

Workup: The reaction is quenched, and the pH is adjusted to acidic conditions (e.g., pH 3-4) using an inorganic acid like HCl.[3]

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the N-protected this compound derivative.[3]

Causality: The one-pot procedure is advantageous for industrial applications as it minimizes handling and purification of intermediates, making the process more efficient and cost-effective.[3] The choice of protecting group is critical; Boc is often preferred due to its stability during oxidation and its ease of removal under acidic conditions.

Chemical Reactivity

The reactivity of this compound is dominated by its three functional groups:

-

Ketone Group : This is the most versatile handle for further chemical modification. It can undergo a wide range of carbonyl chemistry, including reduction back to hydroxyproline, reductive amination to introduce new amine functionalities, and Wittig reactions. This reactivity is central to its use in "proline editing" for creating diverse peptide structures.[6][7]

-

Secondary Amine : The nitrogen atom can be acylated, alkylated, or used in peptide bond formation. This is the site of attachment for protecting groups during synthesis.

-

Carboxylic Acid : This group readily participates in esterification and amide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy : A key diagnostic feature is the strong C=O stretching vibration of the cyclic ketone. This peak typically appears in the region of 1750-1770 cm⁻¹. Notably, the frequency of this vibration is highly sensitive to the local electrostatic environment and hydration, making this compound a valuable site-specific infrared probe for studying protein structure and dynamics.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the overall structure. An interesting characteristic observed in NMR spectra is that this compound can exist in equilibrium with its hydrate form in aqueous solutions.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing purity and for quantification. Due to the lack of a strong chromophore, derivatization is often required for sensitive detection. Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for highly sensitive fluorescence detection.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the definitive identification of this compound, especially in complex mixtures like biological samples. It provides both retention time data and a mass-to-charge ratio, confirming the molecular weight of the compound.[11]

Caption: A typical analytical workflow for this compound.

Protocol: LC-ESI-MS Analysis of this compound This protocol is based on methodologies used for analyzing this compound in enzymatic reactions.[11]

-

Sample Preparation : The sample is appropriately diluted in a starting mobile phase (e.g., 99% water with 0.1% formic acid).

-

Chromatography :

-

Column : A suitable reversed-phase column (e.g., ACE Excel 2 AQ, 2.1 mm × 100 mm).[11]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 300 µL/min.

-

Gradient : A linear gradient is run to elute the compound, for example, starting with 1% B, increasing to 99% B, followed by re-equilibration.[11]

-

-

Mass Spectrometry :

-

Ionization : Electrospray Ionization (ESI) in positive or negative ion mode.

-

Analysis : The mass analyzer is set to scan for the expected mass-to-charge ratio (m/z) of this compound.

-

Self-Validation: This method is self-validating by comparing the retention time and the measured mass of the analyte to that of an authentic this compound standard run under identical conditions. The high mass accuracy of modern mass spectrometers provides unambiguous identification.

Biological Significance and Applications

While not incorporated into proteins during translation, this compound and its metabolic relatives play important roles in biology and are powerful tools in biomedical research.

Biological Context

This compound is classified as a metabolite and has been detected in human blood.[2][12] Its biological relevance is closely tied to the metabolism of proline and hydroxyproline. Research has shown that this compound (referred to as ketoproline in older literature) can be enzymatically reduced to hydroxyproline in tissues like the kidney.[7] This links it to the biology of collagen, the most abundant protein in mammals, where 4-hydroxyproline is a critical component for stabilizing the triple helix structure.[13] Furthermore, this compound can inhibit the breakdown of hydroxyproline, suggesting a potential role in regulating collagen turnover.[7][14]

Applications in Drug Development and Research

The true value of this compound for scientists lies in its application as a versatile synthetic precursor and research tool.

-

Pharmaceutical Intermediate : It is a crucial building block for important drugs. For example, N-Boc-4-oxo-L-proline is a key intermediate in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus (HCV) inhibitor ledipasvir.[3]

-

Peptide and Protein Engineering : The ketone functionality allows for the site-specific introduction of a wide array of chemical groups onto a peptide backbone, a technique known as "proline editing".[6] This enables the synthesis of peptides with novel functions for therapeutic or diagnostic purposes.

-

Probing Molecular Interactions : As mentioned, the ketone's IR stretching frequency is a sensitive reporter of its local environment. This allows researchers to incorporate this compound into a peptide and use IR spectroscopy to study subtle changes in protein conformation, hydration, and electrostatic fields during processes like folding or binding.[8][9]

-

Neuropharmacology and Anti-inflammatory Research : As a proline derivative, it is used to develop novel therapeutic agents targeting neurological disorders and inflammatory conditions, leveraging the importance of proline-rich structures in biological recognition events.[4]

Caption: Major applications of this compound in science.

Conclusion

This compound is far more than a simple amino acid derivative. Its unique combination of a constrained cyclic backbone and a reactive ketone functionality establishes it as a high-value molecule for chemists and drug developers. From its efficient synthesis from L-hydroxyproline to its application as a key intermediate for life-saving drugs and as a sophisticated probe for fundamental biochemical research, its chemical properties are central to its utility. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the importance and application of this compound are poised to expand even further, solidifying its role as a cornerstone of modern medicinal and chemical biology.

References

- 1. This compound CAS#: 4347-18-6 [chemicalbook.com]

- 2. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104788353A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-carbobenzyloxy-4-keto-L-proline - Protheragen [protheragen.ai]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0246561) [hmdb.ca]

- 13. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Oxo-L-proline from L-hydroxyproline: Strategies, Methodologies, and Mechanistic Insights

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Oxo-L-proline, a pivotal building block in contemporary drug discovery and development. We will explore the chemical logic underpinning various synthetic routes originating from the readily available and cost-effective starting material, L-hydroxyproline. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering both theoretical understanding and practical, actionable protocols.

Introduction: The Strategic Importance of this compound

This compound, a non-proteinogenic amino acid derivative, has emerged as a highly valuable chiral intermediate in medicinal chemistry.[1][2] Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the synthesis of complex bioactive molecules. Notably, it serves as a key precursor in the production of various pharmaceuticals, including agents targeting neurological disorders and important antiviral and antidiabetic drugs.[3][4] The strategic value of this compound lies in its utility as a versatile synthon, enabling the introduction of diverse functionalities at the C4 position of the proline ring.

The primary and most economically viable route to this compound begins with L-hydroxyproline, an abundant natural amino acid derived from collagen.[5][6][7] The core chemical transformation is the selective oxidation of the secondary alcohol at the C4 position to a ketone. This seemingly straightforward conversion is nuanced by the need to manage the reactivity of the secondary amine and the carboxylic acid functionalities inherent to the parent amino acid.

This guide will dissect the prevalent synthetic strategies, from classical methods to modern, greener alternatives, providing a rationale for methodological choices and detailed experimental frameworks.

Synthetic Strategies: A Comparative Analysis

The conversion of L-hydroxyproline to this compound necessitates a selective oxidation of the secondary alcohol. The choice of oxidant and overall synthetic strategy is dictated by factors such as yield, purity, scalability, cost, and environmental impact. A crucial consideration in this synthesis is the protection of the secondary amine to prevent undesired side reactions.

Protection of the Amino Group

Prior to oxidation, the secondary amine of L-hydroxyproline is typically protected to prevent N-oxidation or other side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is often influenced by the subsequent reaction conditions and the desired deprotection strategy.

A generalized workflow for the synthesis is depicted below:

References

- 1. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:16821) [ebi.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. CN104788353A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Oxo-L-proline

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of 4-Oxo-L-proline

This compound, a derivative of the amino acid L-proline, serves as a crucial non-proteinogenic L-alpha-amino acid and a valuable chiral building block in medicinal and industrial applications.[1][2][] Its rigid pyrrolidine ring, substituted with a ketone at the C4 position, imparts unique conformational constraints that are leveraged in the synthesis of complex pharmaceuticals and peptidomimetics.[4] An unambiguous and comprehensive structural characterization is paramount to ensuring its purity, stereochemical integrity, and suitability for downstream applications. This guide provides an in-depth, multi-technique spectroscopic approach to the definitive characterization of this compound, grounded in field-proven methodologies and first-principles analysis.

Core Analytical Strategy: A Multi-Pronged Spectroscopic Approach

The definitive characterization of a molecule like this compound relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecular structure, and together they provide a comprehensive and self-validating dataset. Our core strategy involves Nuclear Magnetic Resonance (NMR) for mapping the covalent framework, Mass Spectrometry (MS) for determining molecular weight and elemental composition, Infrared (IR) Spectroscopy for identifying functional groups, and Circular Dichroism (CD) for confirming stereochemistry.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment of each proton and their connectivity through spin-spin coupling. Due to the molecule's polarity, deuterated water (D₂O) is a suitable solvent.[5] The protons on the pyrrolidine ring are diastereotopic, leading to complex splitting patterns that are highly informative.

Expected ¹H NMR Data (in D₂O, ~500 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 (α-proton) | ~4.5 - 4.7 | dd | J ≈ 8.5, 4.0 | Deshielded by adjacent COOH and N. Coupled to two non-equivalent H3 protons. |

| H3a, H3b | ~2.7 - 2.9 | m | - | Complex multiplet due to coupling with H2 and geminal coupling. Adjacent to C4 ketone. |

| H5a, H5b | ~3.8 - 4.0 | m | - | Deshielded by adjacent nitrogen. Complex coupling with each other. |

Note: The NH and OH protons will typically exchange with the D₂O solvent and will not be observed.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The presence of two carbonyl carbons (ketone and carboxylic acid) is a key diagnostic feature.

Expected ¹³C NMR Data (in D₂O, ~125 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~205 - 215 | Characteristic chemical shift for a ketone carbonyl. |

| C=O (Acid) | ~175 - 180 | Characteristic chemical shift for a carboxylic acid carbonyl. |

| C2 (α-carbon) | ~58 - 62 | Carbon adjacent to nitrogen and carboxylic acid. |

| C5 | ~50 - 55 | Carbon adjacent to nitrogen. |

| C3 | ~38 - 42 | Methylene carbon adjacent to the ketone. |

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Protocol Choices:

-

Solvent: D₂O is chosen for its ability to dissolve the polar amino acid and to eliminate interfering signals from labile O-H and N-H protons.[5][6]

-

Concentration: A concentration of 5-25 mg/mL for ¹H NMR and up to 50-100 mg/mL for ¹³C NMR is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[7][8]

-

Internal Standard: An internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is used for accurate chemical shift referencing in aqueous solutions.[6]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of DSS.

-

Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[7] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for small molecule acquisition are typically sufficient.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids.[9][10]

Expected ESI-MS Data

This compound has a monoisotopic mass of 129.0426 g/mol .[1] In ESI-MS, it is typically observed as a protonated or deprotonated molecule.

-

Positive Ion Mode: Expect a prominent ion at m/z 130.0504, corresponding to the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Expect a prominent ion at m/z 128.0348, corresponding to the deprotonated molecule [M-H]⁻.

High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula (C₅H₇NO₃).

Tandem MS (MS/MS) for Structural Fragmentation

Collision-Induced Dissociation (CID) of the parent ion can provide further structural information. A characteristic fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da).

Caption: A plausible fragmentation pathway for protonated this compound in MS/MS.

Experimental Protocol: LC-MS Analysis

Rationale for Protocol Choices:

-

Mobile Phase: A simple mobile phase of methanol or acetonitrile in water with a small amount of formic acid (0.1%) is used to ensure good ionization in positive mode and provide sharp chromatographic peaks.[11]

-

Column: A reverse-phase C18 column is often suitable, but for highly polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL.

-

LC System Setup: Equilibrate the LC system with the chosen mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) at a flow rate of 0.2-0.5 mL/min.

-

MS Setup: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target m/z 130.

-

Injection: Inject 1-5 µL of the diluted sample.

-

Data Acquisition: Acquire data in full scan mode to observe the parent ion. If desired, perform a separate run with targeted MS/MS on the m/z 130 ion to obtain fragmentation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from its carbonyl and amine/acid groups.

Expected IR Absorption Bands

The C=O stretching vibration of the ketone in 4-oxoproline is particularly sensitive to its local environment and can be used as a site-specific infrared probe.[12][13]

Key Diagnostic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3300-2500 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding. |

| ~3100-3000 | N-H stretch | Secondary Amine (as ammonium) | Often overlaps with the broad O-H band. |

| ~1760 | C=O stretch | Ketone | This frequency is in a relatively uncongested region of the protein IR spectrum.[12] |

| ~1725 | C=O stretch | Carboxylic Acid | The protonated form of the carboxylic acid group of amino acids typically appears around 1730 cm⁻¹.[12] |

| ~1630 | N-H bend | Amine | Confirms the presence of the secondary amine. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Protocol Choices:

-

ATR: ATR is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid powder samples.

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Circular Dichroism (CD) Spectroscopy: Confirmation of Stereochemistry

As a chiral molecule containing a carbonyl chromophore, this compound is an excellent candidate for analysis by Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for chiral molecules.

Expected CD Spectrum

The ketone C=O group exhibits an n→π* electronic transition at around 280-300 nm. In a chiral environment, this transition will give rise to a "Cotton effect" in the CD spectrum. For the L-enantiomer, a specific positive or negative peak is expected in this region, confirming the (2S) stereochemistry. The sign and magnitude of the Cotton effect are highly sensitive to the conformation of the pyrrolidine ring.

Integrated Data Summary and Conclusion

The true power of this multi-technique approach lies in the integration of all data points. The NMR spectra confirm the covalent bonding framework, the high-resolution MS confirms the exact mass and elemental composition, the IR spectrum verifies the presence of all key functional groups, and the CD spectrum confirms the absolute stereochemistry. When combined, these datasets provide an unambiguous and robust characterization of this compound, meeting the rigorous standards required for research and pharmaceutical development.

Summary of Key Spectroscopic Data for this compound

| Technique | Key Information Provided | Expected Results |

| ¹H NMR | Proton environments, J-coupling | Distinct signals for H2, H3, H5 protons with characteristic splitting. |

| ¹³C NMR | Carbon skeleton | Five distinct carbon signals, including two carbonyls (~210 ppm and ~177 ppm). |

| HR-ESI-MS | Molecular Formula | [M+H]⁺ at m/z 130.0504 (for C₅H₈NO₃⁺). |

| FTIR | Functional Groups | Strong C=O stretches (~1760, ~1725 cm⁻¹), broad O-H stretch. |

| CD | Absolute Stereochemistry | Characteristic Cotton effect for the ketone n→π* transition. |

This comprehensive guide outlines the necessary spectroscopic methodologies to ensure the identity, purity, and stereochemical integrity of this compound, providing a foundation of trust and reliability for its use in scientific discovery and drug development.

References

- 1. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. books.rsc.org [books.rsc.org]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Oxo-L-proline: An Enigmatic Amino Acid at the Crossroads of Metabolism and Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline, a derivative of the proteinogenic amino acid L-proline, occupies a precarious position in mammalian biochemistry. Long considered a minor or even exogenous molecule, recent discoveries have illuminated its connection to a physiologically significant metabolic pathway with implications for cancer therapy and collagen-related disorders. This in-depth technical guide synthesizes the current understanding of this compound, addressing its contentious natural occurrence, exploring its metabolic context, and providing detailed experimental protocols for its study. We delve into the enzymatic basis for its conversion to the bioactive compound cis-4-hydroxy-L-proline and elucidate the downstream cellular effects. This document serves as a comprehensive resource for researchers navigating the burgeoning field of proline analog metabolism and its therapeutic potential.

The Question of Natural Occurrence: An Endogenous Metabolite or a Xenobiotic Echo?

The classification of this compound as a naturally occurring amino acid in humans is a subject of ongoing clarification. While it is not one of the 20 proteinogenic amino acids, evidence points towards its presence in biological systems. The Human Metabolome Database (HMDB) presents a nuanced view, categorizing it as part of the human "exposome"—a collection of all exposures from environmental and occupational sources—and stating it is not a naturally occurring metabolite[1]. However, the same database acknowledges its detection in human blood[1]. This suggests that its presence may be transient, dependent on specific physiological or pathological states, or derived from external sources.

In contrast to the ambiguity in mammals, this compound has been reported in the bacterium Paraburkholderia[2]. Furthermore, a 4-oxoproline moiety is found within the structure of the antibiotic actinomycin X, produced by Streptomyces antibioticus. These findings in the microbial world suggest that biosynthetic pathways for this imino acid exist in nature. The detection of 4-Oxoproline in cow's milk further indicates its potential entry into the human system through dietary intake[3].

The most compelling argument for its endogenous relevance in humans comes from the discovery and characterization of a specific human enzyme, this compound reductase, which utilizes this compound as its substrate[4][5]. The existence of a dedicated enzyme strongly implies the endogenous presence of its substrate, even if at low concentrations.

The Metabolic Fate of this compound: The this compound Reductase (BDH2) Pathway

The primary known metabolic route for this compound in mammals is its reduction to cis-4-hydroxy-L-proline, a reaction catalyzed by the enzyme this compound reductase (EC 1.1.1.104)[5]. This enzyme was recently identified as the previously characterized 3-hydroxybutyrate dehydrogenase 2 (BDH2)[4][5].

The Enzyme: this compound Reductase (BDH2)

Human BDH2 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily[5]. It is an NAD(H)-dependent oxidoreductase with a preference for cyclic substrates[6]. The enzyme catalyzes the stereoselective conversion of this compound to cis-4-hydroxy-L-proline[4]. Kinetic and thermodynamic studies have shown that the reaction equilibrium strongly favors the formation of cis-4-hydroxy-L-proline[7][8].

The catalytic triad in human BDH2 consists of Ser133, Tyr147, and Lys151[7]. The enzyme is specific for NAD+/NADH over NADP+/NADPH[7].

The Product: cis-4-Hydroxy-L-proline - A Bioactive Proline Analog

The product of the BDH2-catalyzed reaction, cis-4-hydroxy-L-proline, is a proline analog with significant biological activities. It acts as an inhibitor of collagen synthesis and extracellular deposition[9][10]. By preventing the formation of the stable triple-helical structure of collagen, it can inhibit the growth of fibroblasts[10]. This has led to its investigation as an anticancer agent, as it can inhibit the growth of tumors that rely on a collagen-rich extracellular matrix[9]. Furthermore, cis-4-hydroxy-L-proline has been shown to induce the degradation of newly synthesized, defective collagen within fibroblasts through a lysosomal pathway[11].

Potential Biosynthetic Origins of this compound

While the catabolism of this compound is now understood, its biosynthetic origin in mammals remains an open area of investigation. Several plausible routes for its formation exist:

-

Enzymatic Oxidation of L-proline: The direct enzymatic oxidation of L-proline at the C4 position is a likely pathway. Proline dehydrogenase (PRODH/POX), a mitochondrial enzyme, catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C)[12]. While this enzyme is not known to produce this compound, the existence of other, yet to be fully characterized, oxidoreductases that could act on proline cannot be ruled out.

-

Non-Enzymatic Oxidation: L-proline can be hydroxylated non-enzymatically by reduced oxygen species (ROS)[13]. This process can generate various hydroxyproline isomers. It is conceivable that a 4-hydroxy-L-proline intermediate formed through oxidative stress could be subsequently oxidized to this compound, either enzymatically or non-enzymatically.

-

Dietary Intake and Gut Microbiome: As previously mentioned, 4-Oxoproline has been detected in food sources like milk[3]. It is also possible that gut bacteria, such as Paraburkholderia, could produce this compound, which may then be absorbed by the host.

The following diagram illustrates the known metabolic pathway of this compound and a hypothetical route for its formation.

Figure 1: Known and hypothetical metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the study of this compound and its related metabolic pathway.

Quantification of this compound in Biological Samples by LC-MS/MS

Principle: This method involves the separation of the analyte from complex biological matrices using liquid chromatography followed by its detection and quantification using tandem mass spectrometry.

Methodology:

-

Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Deproteinize the sample by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of this polar analyte.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high to low organic content will be necessary. A typical starting condition would be 95% B, held for 1 minute, followed by a linear gradient to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

-

Hypothetical MRM transition for this compound (MW: 129.11): Precursor ion [M+H]+ at m/z 130.0, with product ions resulting from the loss of water (m/z 112.0) and the carboxyl group (m/z 84.0).

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

-

Recombinant Expression and Purification of Human this compound Reductase (BDH2)

Human BDH2 can be expressed in E. coli as a His-tagged fusion protein for purification and subsequent characterization[4][6][15][16].

Methodology:

-

Cloning:

-

Synthesize the human BDH2 gene (UniProt: Q9BUT1) with codon optimization for E. coli expression.

-

Clone the gene into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

-

-

Expression:

-

Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elute the His-tagged BDH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

-

Assess purity by SDS-PAGE.

-

Enzymatic Assay of this compound Reductase (BDH2) Activity

The activity of BDH2 can be monitored spectrophotometrically by following the oxidation of NADH at 340 nm[7].

Methodology:

-

Reaction Mixture (in a 1 mL cuvette):

-

850 µL of assay buffer (100 mM HEPES, pH 7.0, 12.5 mM NaCl, 1 mM DTT).

-

100 µL of 2 mM NADH solution.

-

50 µL of purified BDH2 enzyme (e.g., 10-50 nM final concentration).

-

Incubate at 25°C for 5 minutes to establish a baseline.

-

-

Initiate the Reaction:

-

Add 10 µL of 100 mM this compound solution (final concentration 1 mM).

-

Mix quickly by inverting the cuvette.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the enzyme activity.

-

-

Calculation of Specific Activity:

-

Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption.

-

Specific activity can be expressed as µmol of NADH oxidized per minute per mg of protein.

-

The following diagram outlines the experimental workflow for the study of this compound.

Figure 2: Experimental workflow for the investigation of this compound and its metabolizing enzyme.

Concluding Remarks and Future Directions

This compound stands as a compelling example of a metabolite whose biological significance is just beginning to be unveiled. The definitive establishment of its status as a natural human metabolite awaits more extensive metabolomic studies. Elucidating its complete biosynthetic pathway is a critical next step to fully understand its physiological regulation. The connection between this compound metabolism and the production of the anticancer compound cis-4-hydroxy-L-proline opens exciting avenues for therapeutic intervention. Future research should focus on:

-

Validating and quantifying endogenous this compound in various human tissues and fluids in both healthy and diseased states.

-

Identifying the enzyme(s) responsible for its biosynthesis in mammals.

-

Further exploring the therapeutic potential of modulating the BDH2 pathway in cancer and fibrotic diseases.

-

Investigating the potential role of this compound as a biomarker for specific pathological conditions.

This guide provides a solid foundation for researchers to embark on these exciting lines of inquiry, paving the way for a deeper understanding of this enigmatic amino acid and its role in human health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246561) [hmdb.ca]

- 2. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-Oxoproline (FDB098374) - FooDB [foodb.ca]

- 4. biorxiv.org [biorxiv.org]

- 5. 4-oxoproline reductase - Wikipedia [en.wikipedia.org]

- 6. Recombinant Human BDH2 protein (ab103058) | Abcam [abcam.com]

- 7. Kinetic and Thermodynamic Characterization of Human this compound Reductase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cis-4-Hydroxy-L-proline | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited [mdpi.com]

- 13. Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recombinant Human BDH2 Protein (His Tag) (A62654) [antibodies.com]

- 16. mybiosource.com [mybiosource.com]

An In-depth Technical Guide to the Structure and Application of 4-Oxo-L-proline Derivatives

This guide provides a comprehensive exploration of 4-Oxo-L-proline, a pivotal non-proteinogenic amino acid derivative. We will delve into its unique structural characteristics, conformational dynamics, synthesis, and its versatile applications as a building block in modern medicinal chemistry and peptide science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this scaffold in their work.

Introduction: The Significance of a Constrained Scaffold

Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic pyrrolidine side chain.[1] This rigidity limits the available main-chain torsion angles, making proline a critical determinant of protein structure, particularly in turns and loops.[1][2] this compound, the L-enantiomer of 4-oxoproline, introduces a ketone at the C4 position, further modulating the electronic and steric properties of the ring.[3][4][5] This modification not only provides a reactive handle for chemical diversification but also subtly influences the conformational preferences of the scaffold. Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.[6][7]

Part 1: Core Structure and Conformational Dynamics

The defining features of the this compound structure are the L-configuration at the alpha-carbon (C2) and the ketone at the gamma-carbon (C4). These elements dictate the molecule's three-dimensional shape and its behavior when incorporated into larger molecules.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C4-endo (up) and C4-exo (down).[1][8] The substituent at the C4 position strongly influences this equilibrium. In this compound, the sp²-hybridized carbonyl carbon tends to flatten the ring compared to proline or 4-hydroxyproline. This puckering is critical as it directly correlates with the main chain φ and ψ torsion angles in a peptide, with an exo pucker generally favoring more compact conformations and an endo pucker favoring more extended ones.[1]

Cis-Trans Amide Bond Isomerization

Like all prolyl bonds, the peptide bond preceding a this compound residue can exist in either a trans or cis conformation. This isomerization is often a rate-limiting step in protein folding.[1] The ring pucker and the amide bond conformation are coupled; the trans amide bond is stabilized by the exo ring pucker, while the cis conformation strongly prefers the endo pucker.[1] The electron-withdrawing nature of the 4-oxo group can influence this equilibrium through stereoelectronic effects, a factor that can be exploited in peptide design.[9]

Part 2: Synthesis of this compound Derivatives

The most prevalent and economically viable route to this compound derivatives is the oxidation of the readily available and inexpensive amino acid, L-hydroxyproline (Hyp).[1][6] The key to a successful synthesis is the selective oxidation of the secondary alcohol at C4 without affecting the secondary amine or the carboxylic acid.

N-Protection and Oxidation

To control the reaction, the nitrogen atom is typically first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-hydroxyproline is then subjected to oxidation. Modern protocols favor environmentally benign reagents. A highly efficient method involves the use of sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] This system provides high yields and purity, making it suitable for industrial-scale production.[6]

Experimental Protocol: Synthesis of N-Boc-4-oxo-L-proline

The following protocol is a representative example of a modern synthetic approach.

-

N-Protection: L-hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions (e.g., in the presence of NaOH) in an aqueous/organic solvent mixture to yield N-Boc-L-hydroxyproline.

-

Oxidation: The protected starting material is dissolved in an appropriate solvent system. The solution is cooled, and a catalytic amount of TEMPO is added, followed by the slow addition of an oxidant like sodium hypochlorite.[6]

-

Work-up and Purification: The reaction is quenched (e.g., with sodium thiosulfate), acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final product, N-Boc-4-oxo-L-proline, is typically purified by crystallization or chromatography.[6]

| Parameter | Value / Condition | Reference |

| Starting Material | L-hydroxyproline | [6] |

| Protecting Group | Boc (tert-butyloxycarbonyl) | [6] |

| Oxidation System | TEMPO / NaOCl | [6] |

| Typical Yield | >75% | [6] |

| Purity (HPLC) | >99% | [6] |

Table 1: Representative data for the synthesis of N-Boc-4-oxo-L-proline.

Part 3: Chemical Reactivity and Derivatization

The true utility of this compound lies in its capacity as a versatile synthetic intermediate. The N-protected form, N-Boc-4-oxo-L-proline, presents three primary sites for chemical modification, allowing for the creation of a diverse library of proline analogs.

-

The C4 Ketone: This is the most versatile reaction site. It is susceptible to a wide range of carbonyl chemistry, including:

-

Reductive Amination: To introduce primary or secondary amines, creating 4-amino-proline derivatives.[1]

-

Wittig Olefination: To form C4-alkylidene prolines.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, forming tertiary alcohols.

-

Fluorination: Can be converted to 4,4-difluoroproline or, after reduction, to 4-fluoroproline, derivatives known to impart significant conformational effects.[1][9]

-

-

The Secondary Amine (N1): After removal of the Boc protecting group, the nitrogen can be acylated, alkylated, or used in peptide coupling reactions.

-

The Carboxylic Acid (C2): The carboxyl group can be esterified or activated for amide bond formation, enabling the incorporation of the modified proline scaffold into peptide chains.

Part 4: Applications in Drug Discovery and Peptide Science

The ability to precisely control the conformation and functionality of the proline ring makes this compound derivatives invaluable tools for drug development.

-

Pharmaceutical Intermediates: N-Boc-4-oxo-L-proline is a documented intermediate in the synthesis of important drugs, including the antidiabetic agent Teneligliptin and the hepatitis C antiviral Ledipasvir.[6] Its structure is a core component of these bioactive molecules.

-

Peptide Conformation Control: Incorporating derivatives synthesized from 4-oxo-proline into peptides allows for the stabilization of specific secondary structures like β-turns or polyproline helices.[1][2] This is a key strategy in peptidomimetic design to enhance biological activity, improve metabolic stability, and increase receptor binding affinity. For instance, substituting proline with 4-fluoroproline (accessible from 4-oxoproline) can dramatically increase the stability of the collagen triple helix due to stereoelectronic effects.[9]

-

Bioorthogonal Chemistry: The ketone handle can be used to attach probes, imaging agents, or other molecules to a peptide or protein in a highly specific manner using reactions like oxime ligation.[1] This enables the study of biological processes and the development of targeted therapeutics.

Part 5: Analytical and Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is essential for confirming their identity and purity.

| Technique | Observation | Significance | Reference |

| ¹H NMR | Protons adjacent to the C4 ketone (at C3 and C5) show characteristic downfield shifts. The spectrum can be complex due to the rigid ring structure. | Confirms the presence of the 4-oxo group and provides information on the ring conformation. | [1][6] |

| ¹³C NMR | A distinct signal in the carbonyl region (~205-215 ppm) corresponding to the C4 ketone. | Unambiguously identifies the ketone functional group. | [10] |

| FT-IR | Strong C=O stretching vibration between 1720–1800 cm⁻¹. This peak is often in an uncongested region of the IR spectrum. | Provides a sensitive and specific probe for the local electrostatic environment of the ketone. | [11][12] |

| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass (e.g., C₅H₇NO₃ = 129.04 g/mol ). | Confirms the molecular weight and elemental composition. | [4][13] |

Table 2: Summary of key analytical data for the characterization of this compound derivatives.

In aqueous solutions, it is noteworthy that the ketone can exist in equilibrium with its hydrate form, which can sometimes be observed by NMR spectroscopy.[1]

Conclusion

This compound is more than just a modified amino acid; it is a powerful and versatile platform for chemical innovation. Its constrained conformational properties, combined with the reactive ketone handle, provide medicinal chemists and peptide scientists with a unique tool to engineer molecules with tailored properties. From enhancing the stability of therapeutic peptides to serving as a cornerstone in the synthesis of small molecule drugs, the applications of this compound derivatives continue to expand, cementing their role in the advancement of pharmaceutical sciences.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4347-18-6 [chemicalbook.com]

- 4. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:16821) [ebi.ac.uk]

- 6. CN104788353A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 11. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into 4-Oxo-L-proline Bioactivity: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline is a non-proteinogenic amino acid and a proline derivative that occupies a compelling intersection of cellular metabolism and synthetic chemistry. While extensively utilized as a chiral building block for high-value pharmaceuticals, its intrinsic bioactivity remains an underexplored frontier.[1][2] This guide delineates a strategic, multi-phased framework for the initial investigation of this compound's biological effects. Moving beyond rote protocol, we present a rationale-driven approach, beginning with broad phenotypic screening and narrowing to specific mechanistic inquiries. The central thesis is to leverage this compound's known metabolic context—specifically its role as a substrate for this compound reductase (BDH2) in the synthesis of the oncometabolite cis-4-hydroxy-L-proline—as a logical starting point for hypothesis-driven research.[3] This document serves as a technical playbook for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Foundational Analysis: Understanding the Molecule

A thorough investigation begins with a clear understanding of the subject. This compound, also known as (2S)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline.[4][5] Its defining feature is a ketone group at the C4 position of the pyrrolidine ring, which introduces distinct chemical properties compared to proline or hydroxyproline.[6] This structural modification is key to its utility as a synthetic intermediate and its potential for unique biological interactions.

Physicochemical Properties

A summary of this compound's key properties is essential for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [4] |

| Molecular Weight | 129.11 g/mol | [4] |

| CAS Number | 4347-18-6 | [4] |

| Appearance | White to yellow to brown solid | [1] |

| Storage Temperature | 2-8°C | [7] |

| Solubility | Soluble in various solvents, including methanol | [1] |

The Core Biological Hypothesis: The BDH2 Axis

The most well-defined biological role of this compound is its position as a substrate for the enzyme this compound reductase, recently identified as 3-hydroxybutyrate dehydrogenase 2 (BDH2).[8] This enzyme catalyzes the NADH-dependent reduction of this compound to produce cis-4-hydroxy-L-proline.[3] The significance of this reaction is profound: cis-4-hydroxy-L-proline has demonstrated anticancer activity.[3] This metabolic link provides a powerful and immediate avenue for investigation.

This leads to our primary testable hypotheses:

-

Substrate Availability: Does modulating the extracellular concentration of this compound alter intracellular levels of cis-4-hydroxy-L-proline, thereby affecting cancer cell viability and proliferation?

-

Enzyme Modulation: Can this compound or its derivatives modulate the activity of BDH2, offering a potential therapeutic target?[3]

Beyond this core axis, its identity as a proline analogue suggests potential bioactivity in areas where proline is critical, such as collagen synthesis and protein conformation.[6][9] Furthermore, its use in the synthesis of neurological agents warrants investigation into its neuropharmacological effects.[1]

Phase 1: Broad-Spectrum Bioactivity Screening

The initial phase of investigation is designed to cast a wide net, establishing the compound's basic cellular interaction profile. The objective is to determine its concentration-dependent effects on cell health and proliferation across a diverse panel of cell lines. This ensures that all subsequent mechanistic studies are performed at non-lethal, biologically relevant concentrations.

Experimental Workflow: Phase 1

Caption: Phase 1 workflow for initial this compound screening.

Experiment: Cell Viability and Cytotoxicity Assay

Causality: This is the foundational experiment. It is impossible to interpret a functional outcome (e.g., reduced protein expression) without first knowing if the compound is simply killing the cells. This assay establishes the therapeutic window by identifying the concentrations at which this compound is cytotoxic.

Protocol: MTS Assay

-

Cell Seeding: Seed a panel of cells (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous control like hTERT-immortalized fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 10 mM) down to the low micromolar range.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Experiment: Anti-Proliferation Assay

Causality: While cytotoxicity measures cell death, an anti-proliferative effect is a cytostatic one—the compound may be halting the cell cycle without inducing widespread death. This is a critical distinction, especially in cancer research. This assay directly quantifies the impact on cell division over time.

Protocol: Direct Cell Counting with Trypan Blue

-

Cell Seeding: Seed cells in 24-well plates at a low density (e.g., 20,000 cells/well) to allow room for growth.

-

Treatment: After 24 hours, treat the cells with 3-4 sub-toxic concentrations of this compound, as determined from the MTS assay (e.g., IC50/10, IC50/4, IC50/2). Include a vehicle control.

-

Time Points: At 0, 24, 48, and 72 hours post-treatment, harvest the cells from one set of wells for each condition.

-

Cell Counting: Trypsinize the cells, resuspend in medium, and mix a small aliquot with Trypan Blue dye. Count the number of live (unstained) cells using a hemocytometer or automated cell counter.

-

Data Analysis: Plot cell number versus time for each concentration to visualize the effect on the growth rate.

Experiment: Collagen Production Screen

Causality: Proline and its hydroxylated analogue, trans-4-hydroxy-L-proline, are integral to collagen stability.[10] It is logical to investigate whether this compound, another proline derivative, can influence the production of this key extracellular matrix protein. This assay provides a first look at potential activity in fibrosis or wound healing contexts.[9]

Protocol: Sircol Soluble Collagen Assay

-

Cell Culture: Culture fibroblast cells (e.g., NIH-3T3 or primary human dermal fibroblasts) until they reach ~70% confluency.

-

Treatment: Treat the cells with sub-toxic concentrations of this compound for 48-72 hours in serum-free or low-serum medium to minimize background protein levels. It is crucial to include a positive control, such as Ascorbic Acid (a cofactor for prolyl hydroxylase) or TGF-β1.

-

Sample Collection: Collect the cell culture medium (which contains the secreted, soluble collagen).

-

Assay Procedure: Follow the manufacturer's protocol for the Sircol assay. Briefly, this involves precipitating the collagen with the Sirius Red dye, centrifuging to collect the pellet, and re-solubilizing the dye for spectrophotometric quantification (~555 nm).

-

Data Analysis: Quantify the collagen concentration against a standard curve and normalize it to the cell number or total protein content of the cell lysate from the corresponding well.

Phase 2: Mechanistic Elucidation

With phenotypic data from Phase 1, the investigation can now pivot to understanding the underlying mechanisms. This phase focuses on testing the core hypothesis related to the BDH2 enzyme.

The BDH2 Signaling Pathway

Caption: The enzymatic reduction of this compound by BDH2.

Experiment: In Vitro Enzymatic Assay for BDH2 Activity

Causality: This experiment directly tests the central hypothesis: is this compound a substrate for BDH2, and can we measure its conversion? This is a self-validating system; the reaction's progression is monitored by the consumption of a cofactor (NADH), which has a distinct spectrophotometric signature.[3]

Protocol: NADH Depletion Spectrophotometric Assay

-

Reagents:

-

Recombinant human BDH2 enzyme.

-

Tris-HCl buffer (pH ~7.5).

-

NADH solution.

-

This compound solution.

-

-

Assay Setup: In a UV-transparent 96-well plate or cuvette, set up the reaction mixture containing buffer, a fixed concentration of NADH (e.g., 100-200 µM), and the BDH2 enzyme.

-

Reaction Initiation: Start the reaction by adding a saturating concentration of this compound.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer. The rate of decrease is proportional to the rate of NADH consumption and thus the enzyme's activity.

-

Controls:

-

No Enzyme Control: To ensure the reaction is enzyme-dependent.

-

No Substrate Control: To measure any background NADH degradation.

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). This allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ.

Conclusion and Future Directions

This guide outlines a systematic, two-phase approach to the initial bioactivity investigation of this compound. By starting with broad phenotypic assays to establish a toxicity and activity profile, researchers can generate the necessary data to inform more targeted, mechanistic studies centered on the compound's most likely biological target: the BDH2 enzyme.

Positive results from this workflow would justify progression to more advanced studies, including:

-

Metabolomic Analysis: Using LC-MS to directly measure the intracellular conversion of this compound to cis-4-hydroxy-L-proline in treated cells.

-

Cellular Thermal Shift Assays (CETSA): To confirm direct target engagement of this compound with BDH2 in a cellular context.

-

In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer or fibrosis.

-

Medicinal Chemistry: Using this compound as a scaffold to synthesize novel derivatives with improved potency or specificity for the BDH2 enzyme.[11]

By following this logical and technically grounded framework, the scientific community can efficiently and rigorously explore the therapeutic potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104788353A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:16821) [ebi.ac.uk]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Oxo- L -proline 85 75776-67-9 [sigmaaldrich.com]

- 8. 4-oxoproline reductase - Wikipedia [en.wikipedia.org]

- 9. Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and Synthesis of 4-Oxo-L-proline

Abstract

4-Oxo-L-proline, a non-proteinogenic cyclic keto amino acid, has emerged from relative obscurity to become a pivotal chiral building block in modern medicinal chemistry and drug development. Its constrained pyrrolidine ring, featuring a ketone at the C4 position, offers a unique conformational scaffold and a versatile chemical handle for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will traverse the early enzymatic studies that hinted at its existence, delve into the development of chemical syntheses from the workhorse precursor, L-hydroxyproline, and examine the progression from harsh, heavy-metal-based oxidations to more refined, environmentally benign methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of this valuable synthetic intermediate.

Introduction: The Significance of this compound

This compound, and its N-protected derivatives, are crucial intermediates in the synthesis of a variety of pharmaceuticals.[1] Notably, it is a key component in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus inhibitor ledipasvir.[1] Its rigid structure and the presence of a reactive ketone functionality make it an attractive starting material for introducing stereochemical complexity and diverse functional groups into target molecules.[2] The journey of this compound from a subject of academic curiosity to a commercially significant synthetic intermediate is a testament to the advancements in synthetic organic chemistry.

Early Discovery: An Enzymatic Perspective

The first significant mention of this compound (then referred to as 4-ketoproline) in the scientific literature appears not in the context of chemical synthesis, but in the realm of enzymology. A seminal 1962 paper in the Journal of Biological Chemistry by T. E. Smith and C. Mitoma described the partial purification and properties of an enzyme they named "4-ketoproline reductase."[3] This enzyme, isolated from Pseudomonas species, was shown to catalyze the reduction of this compound to cis-4-hydroxy-L-proline.[3]

The existence of a specific reductase implied the natural occurrence or metabolic relevance of this compound. This early work laid the groundwork for understanding the biological pathways involving proline derivatives and highlighted this compound as a distinct chemical entity worthy of further investigation. More recent research has identified the human enzyme responsible for this reduction as 3-hydroxybutyrate dehydrogenase 2 (BDH2), further solidifying the biological relevance of this keto acid.[4]

Caption: Enzymatic reduction of this compound.

The Chemical Synthesis Era: Oxidation of L-Hydroxyproline

The primary and most practical route for the chemical synthesis of this compound is the oxidation of the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline, which is a major component of collagen.[5][6] The synthetic challenge lies in the selective oxidation of the secondary alcohol at the C4 position without affecting the secondary amine and carboxylic acid functionalities. This has historically been addressed by N-protection of the amino group prior to oxidation.

Early Methods and the Use of Heavy Metals

Early synthetic approaches for the oxidation of N-protected 4-hydroxy-L-proline often relied on strong, chromium-based oxidizing agents. Reagents such as Jones reagent (chromic acid in acetone) and Collins reagent (a complex of chromium trioxide with pyridine) were employed.[1] While effective in achieving the desired transformation, these methods suffered from significant drawbacks:

-

Toxicity: Chromium compounds are highly toxic and pose significant environmental hazards.

-

Harsh Reaction Conditions: These reagents often require strongly acidic conditions, which can lead to side reactions and racemization.

-

Difficult Workup: The removal of chromium byproducts complicates the purification of the desired product.

These limitations made the large-scale synthesis of this compound derivatives using these methods impractical and environmentally unfriendly.[1]

The Shift to Milder and More Sustainable Methods

The quest for more efficient and greener synthetic routes led to the exploration of milder oxidizing agents. A significant breakthrough was the application of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation. TEMPO, a stable nitroxyl radical, acts as a catalyst in the presence of a stoichiometric co-oxidant to selectively oxidize alcohols.

Common co-oxidants used in conjunction with TEMPO for the synthesis of N-protected this compound include:

-

Sodium hypochlorite (Bleach): An inexpensive and readily available co-oxidant.[1]

-